

A Technical Guide to the Properties and Applications of MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MB 543 DBCO	
Cat. No.:	B15622438	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent probe **MB 543 DBCO**, a member of the rhodamine dye family. It is designed to furnish researchers and drug development professionals with the essential technical details for its effective application. This document outlines its spectroscopic characteristics, provides a methodology for determining its quantum yield, and details a common experimental workflow for its use in bioconjugation.

MB 543 DBCO is an orange fluorescent dye characterized by its high water solubility, photostability, and pH insensitivity, making it a robust tool for various labeling applications.[1][2] [3] The dibenzocyclooctyne (DBCO) group enables its participation in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[4] [5][6]

Spectroscopic and Physicochemical Properties

MB 543 DBCO exhibits strong absorption and fluorescence emission in the orange region of the visible spectrum. While a specific quantum yield value for MB 543 DBCO is not readily available in the public domain, it is described as having a high fluorescence quantum yield.[7] For context, related rhodamine dyes such as Rhodamine 6G and Rhodamine B have reported quantum yields of 0.95 in ethanol and 0.31 in water, respectively.[1][3] A summary of its key properties is presented in the table below.



Property	Value	Reference
Chemical Formula	C54H55N5O13S3	[2]
Molecular Weight	1078.3 g/mol	[2]
Appearance	Red solid	[1]
Solubility	Water, DMSO, DMF, MeOH	[1]
Excitation Maximum (\(\lambda\)ex)	543-544 nm	[1][2][3]
Emission Maximum (λem)	560-566 nm	[1][2][3][7]
Molar Extinction Coefficient (ϵ)	105,000 cm ⁻¹ M ⁻¹	[1][2]
Recommended Laser Line	532 nm	[1]
pH Sensitivity	Insensitive in the range of pH 3-10	[2][7]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a commonly used technique.[8][9]

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- MB 543 DBCO
- Quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)



- Solvent (e.g., ethanol or water, ensuring the same solvent is used for the sample and standard)
- · Volumetric flasks and pipettes

Procedure:

- Prepare a series of dilute solutions of both the MB 543 DBCO sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
- Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
- Integrate the area under the emission spectra for both the sample and the standard.
- Calculate the quantum yield of the **MB 543 DBCO** sample using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

Where:

- Ф is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

If the same solvent is used for both the sample and the standard, the refractive index term (ηsample² / ηstandard²) cancels out.

Protocol for Antibody Labeling with MB 543 DBCO



This protocol describes a general procedure for labeling an antibody with **MB 543 DBCO**-NHS ester for subsequent conjugation to an azide-containing molecule via copper-free click chemistry.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- MB 543 DBCO-NHS ester
- Anhydrous DMSO
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Desalting column or spin filter for purification
- Azide-modified molecule for conjugation

Procedure:

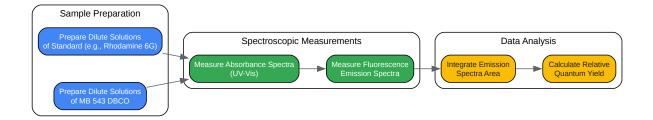
- Prepare the antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an aminefree buffer. If necessary, perform a buffer exchange.
- Prepare the MB 543 DBCO-NHS ester solution: Dissolve the MB 543 DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
- Labeling reaction: Add a 10- to 20-fold molar excess of the dissolved MB 543 DBCO-NHS
 ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle
 shaking.
- Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purify the labeled antibody: Remove excess, unreacted dye and quenching reagent using a
 desalting column or spin filtration equilibrated with the desired storage buffer.



• Copper-free click chemistry conjugation: Mix the purified DBCO-labeled antibody with the azide-modified molecule. The reaction typically proceeds to completion within 1-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or HPLC.[4]

Visualizations

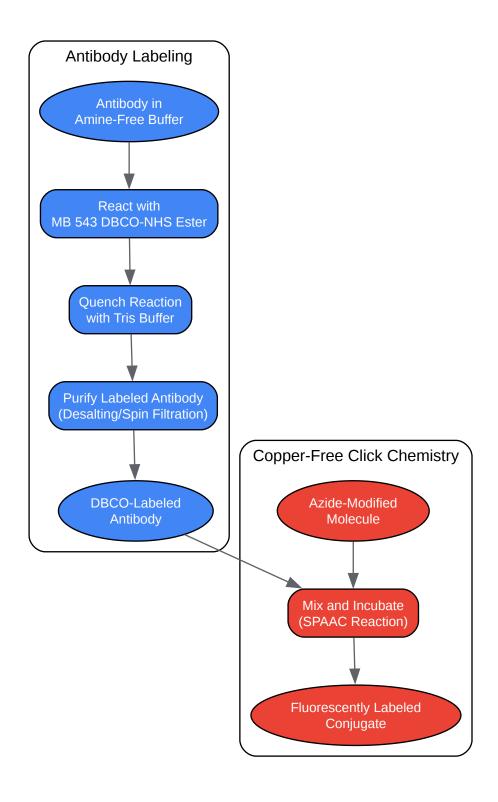
The following diagrams illustrate the experimental workflow for determining the relative quantum yield and the process of antibody labeling followed by copper-free click chemistry.



Click to download full resolution via product page

Caption: Workflow for determining the relative fluorescence quantum yield.





Click to download full resolution via product page

Caption: Workflow for antibody labeling and copper-free click chemistry.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. static.horiba.com [static.horiba.com]
- To cite this document: BenchChem. [A Technical Guide to the Properties and Applications of MB 543 DBCO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622438#what-is-the-quantum-yield-of-mb-543-dbco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com